L-Valine 4-nitroanilide

Descripción general

Descripción

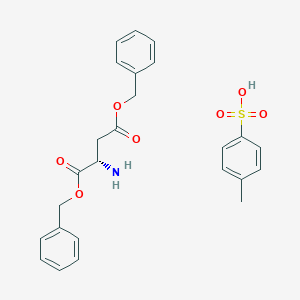

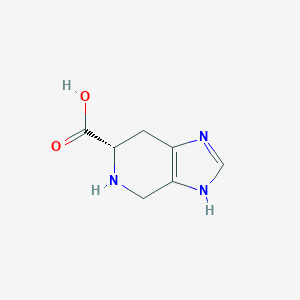

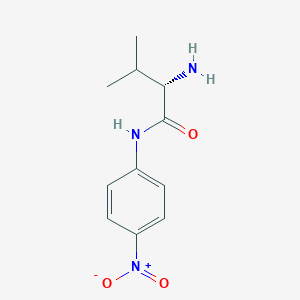

L-Valine 4-nitroanilide is a compound with the molecular formula C11H15N3O3 . It is used in various applications, including as an ingredient in cosmetics and special nutrients in pharmaceutical and agriculture fields .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .

Chemical Reactions Analysis

L-Valine is an essential amino acid that has wide and expanding applications. Its applicability ranges from being an animal feed additive, an ingredient in cosmetics, and special nutrients in pharmaceutical and agriculture fields . The production of L-Valine often involves fermentation with the aid of model organisms .

Aplicaciones Científicas De Investigación

L-Valine 4-nitroanilide is used as a substrate for studying the kinetics and specificity of enzymes like human granulocyte elastase and tissue kallikrein. For instance, L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide was identified as a highly specific substrate for human granulocyte elastase, aiding in the study of elastase inhibitors (Kramps, Twisk, & Linden, 1983).

In the area of biochemistry and molecular biology, it has been used to understand enzyme kinetics and substrate activation. For example, the kinetic peculiarities of human tissue kallikrein in the hydrolysis of various substrates, including D-valyl-L-leucyl-L-arginine 4-nitroanilide, have been studied, providing insights into the enzyme’s behavior and potential modulation by various factors (Sousa et al., 2002).

This compound analogs have been studied for their potential in cancer research. For instance, L-γ-Glutamyl-p-nitroanilide (GPNA), a compound structurally similar to this compound, has been used to investigate its cytotoxic effects in lung cancer cells, highlighting the complexity of its mechanism of action (Corti et al., 2019).

This compound derivatives have been used to study the specificity of enzymes such as the complement component C1s, aiding in understanding the amino acid sequences near the bonds cleaved by C1s in proteins like C4, C2, and C1 inhibitor (Keogh, Harding, & Hardman, 1987).

This compound has also been utilized in studying the inhibitory effects on enzymes, such as human tissue kallikrein, offering insights into the enzyme’s interaction with various inhibitors (Sousa et al., 2001).

Direcciones Futuras

There is a growing market demand for L-Valine, and its applicability is expanding. Current advances in the engineering of microbial cell factories have been developed to address and overcome major challenges in the L-Valine production process . Future prospects for enhancing the current L-Valine production strategies are also being discussed .

Mecanismo De Acción

Target of Action

L-Valine 4-nitroanilide, also known as H-Val-pNA, primarily targets the glucagon-like peptide 1 (GLP-1) in rodents . GLP-1 is an important regulator of glucose homeostasis and a key factor in the regulation of energy intake .

Mode of Action

The compound stimulates GLP-1 secretion through ATP-sensitive potassium channels and voltage-gated calcium channels . The intracellular metabolism of L-valine leads to the closure of KATP-channels and the opening of voltage-gated Ca2±channels, which are involved in L-valine induced GLP-1 secretion .

Biochemical Pathways

L-Valine is a powerful stimulator of GLP-1 release in rodents . It is involved in the PI3K/Akt1 signaling pathway and inhibits the activity of arginase to increase the expression of NO . Therefore, L-valine can enhance phagocytosis of macrophages to drug-resistant pathogens and serves as a chemical building block for anti-viral drugs and antibiotics .

Pharmacokinetics

The compound is known to be a white to off-white powder with a molecular weight of 27372 . It is recommended to be stored at -4°C .

Result of Action

The molecular and cellular effects of this compound’s action include the stimulation of GLP-1 release, which has a critical role in pharmacological nutrients for patients with chronic liver disease . It also enhances the phagocytosis of macrophages to drug-resistant pathogens .

Propiedades

IUPAC Name |

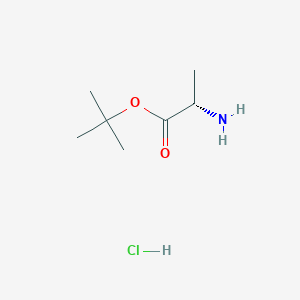

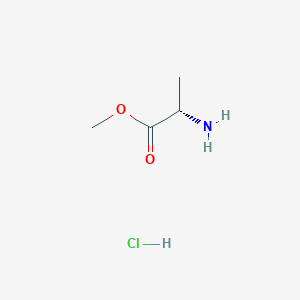

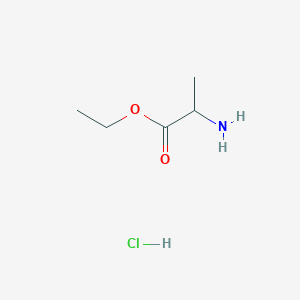

(2S)-2-amino-3-methyl-N-(4-nitrophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-7(2)10(12)11(15)13-8-3-5-9(6-4-8)14(16)17/h3-7,10H,12H2,1-2H3,(H,13,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIZCLBWDPSXDM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428585 | |

| Record name | L-Valine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52084-13-6 | |

| Record name | L-Valine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.